molecular formula C13H27ClO2S B15344790 1-Tridecanesulfonyl chloride CAS No. 58510-12-6

1-Tridecanesulfonyl chloride

Cat. No.: B15344790
CAS No.: 58510-12-6
M. Wt: 282.87 g/mol
InChI Key: WDVSPAVGNNSMEC-UHFFFAOYSA-N
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Description

1-Tridecanesulfonyl chloride (C₁₃H₂₇ClO₂S) is a long-chain aliphatic sulfonyl chloride characterized by a linear 13-carbon alkyl group attached to a sulfonyl chloride functional group (-SO₂Cl). Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other derivatives via nucleophilic substitution. The extended hydrocarbon chain of 1-Tridecanesulfonyl chloride imparts significant hydrophobicity, making it suitable for applications in surfactants, lubricant additives, and polymer modification.

Properties

CAS No.

58510-12-6

Molecular Formula

C13H27ClO2S

Molecular Weight

282.87 g/mol

IUPAC Name

tridecane-1-sulfonyl chloride

InChI

InChI=1S/C13H27ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16/h2-13H2,1H3

InChI Key

WDVSPAVGNNSMEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Sulfonamide and Sulfinamide Formation

Sulfonyl chlorides react with amines to form sulfonamides or sulfinamides depending on reaction conditions. For example:

  • Method B ( ): Mixing TsCl (tosyl chloride) with benzylamine and triethylamine (TEA) in CH₂Cl₂ at 0°C yielded sulfinamide (62%) via in situ reduction with PPh₃.

  • Method D ( ): Sequential addition of TsCl, TEA, and PPh₃ to CH₂Cl₂ produced sulfinamide with reduced byproduct formation.

Key Factors ( ):

  • Steric effects : Bulky amines (e.g., 2,6-di-i-Pr aniline) reduce yields due to hindered nucleophilic attack.

  • Electronic effects : Electron-withdrawing substituents on the sulfonyl group enhance reactivity in substitution reactions.

Radical-Mediated Reactions

Sulfonyl chlorides participate in radical pathways, as seen in nickel-catalyzed sulfonylarylation of enynes ( ):

  • Mechanism : Sulfonyl radicals (generated via single-electron transfer from Ni(I) to sulfonyl chloride) add to 1,3-enynes, forming propargyl radicals. Subsequent trapping by Ni(II) species yields allenes or dienes.

  • Example : CF₃-containing sulfonyl chlorides underwent 1,4-sulfonylarylation with 1,3-enynes under Ni catalysis ( ).

Substitution Kinetics

The chloride exchange reaction in sulfonyl chlorides follows an Sₙ2 mechanism ( ):

  • Hammett analysis : A ρ-value of +2.02 indicates strong sensitivity to electron-withdrawing substituents.

  • Steric acceleration : Di-ortho-alkyl substituents increase reactivity by compressing the transition state (DFT-supported).

Comparison of Reactivity ( ):

Substituent on ArSO₂ClRelative Reactivity (vs. unsubstituted)
p-CF₃~10× faster
o-Me~3–5× faster

Multi-Component Reactions

Sulfonyl chlorides form N-sulfonyl formamidines in one-pot reactions with NaN₃, amines, and alkynes ( ):

  • Example : TsCl reacts with NaN₃ and ethyl propiolate to yield syn/anti isomers of formamidines (up to 72% yield).

  • Mechanism : Involves triazoline intermediates via 1,3-dipolar cycloaddition.

Limitations and Challenges

  • Aliphatic vs. Aromatic Reactivity : Aliphatic sulfonyl chlorides (e.g., 1-Tridecanesulfonyl chloride) are less reactive than aromatic analogs due to weaker electron-withdrawing effects ( ).

  • Byproduct Formation : Over-reduction to sulfonamides or disproportionation may occur without controlled addition sequences ( ).

Table 1: Sulfinamide Yields via Method D ( )

EntryArSO₂ClSulfinamide Yield (%)Sulfonamide Yield (%)
1p-CF₃-Ph2526
5o-Cl-Ph8012

Scientific Research Applications

1-Tridecanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tridecanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in various chemical and biological processes. The molecular targets and pathways involved include the modification of proteins and other biomolecules through sulfonamide bond formation.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Aliphatic Sulfonyl Chlorides

Aliphatic sulfonyl chlorides vary in chain length, which directly influences their physical and chemical properties. For example:

  • Hexane-1-sulphonyl chloride (C₆H₁₃ClO₂S, MW 184.68 g/mol) has a shorter carbon chain, resulting in lower molecular weight and boiling point compared to 1-Tridecanesulfonyl chloride (estimated MW ~282.57 g/mol). Longer chains like C₁₃ exhibit higher hydrophobicity and are more suited for non-polar solvent systems .
  • 1-Tridecanesulfonyl chloride is expected to have a higher boiling point (>250°C) due to stronger van der Waals forces, whereas Hexane-1-sulphonyl chloride likely volatilizes at lower temperatures.

Aromatic Sulfonyl Chlorides

Aromatic derivatives, such as 1-Naphthalenesulfonyl Chloride (C₁₀H₇ClO₂S, MW 226.67 g/mol), feature conjugated π-systems that enhance stability but reduce solubility in non-polar media. In contrast, 1-Tridecanesulfonyl chloride’s aliphatic chain improves solubility in hydrocarbons and fatty matrices, making it preferable for surfactant formulations .

Cyclic and Heterocyclic Derivatives

Compounds like (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride (MW 251.65 g/mol) and 1,1-Dioxo-tetrahydro-1λ⁶-thiophene-3-sulfonyl chloride incorporate ring structures that introduce steric hindrance and electronic effects. These features enhance selectivity in pharmaceutical synthesis but limit industrial scalability compared to the straightforward reactivity of 1-Tridecanesulfonyl chloride .

Electron-Withdrawing Substituents

Trifluoromethanesulfonyl chloride (CClF₃O₂S, MW 168.52 g/mol) contains a strong electron-withdrawing -CF₃ group, increasing its electrophilicity and reactivity toward nucleophiles. By contrast, 1-Tridecanesulfonyl chloride’s alkyl chain is electron-donating, resulting in milder reactivity suited for controlled sulfonation reactions .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
1-Tridecanesulfonyl chloride C₁₃H₂₇ClO₂S ~282.57 >250 (estimated) ~1.05 (estimated) Surfactants, lubricant additives
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 29–32 1.583 Fluorination reagents, catalysis
1-Naphthalenesulfonyl Chloride C₁₀H₇ClO₂S 226.67 Not reported Not reported Dye intermediates, polymer chemistry
Hexane-1-sulphonyl chloride C₆H₁₃ClO₂S 184.68 Not reported Not reported Small-scale sulfonation reactions
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride C₆H₁₀ClF₃NO₂S 251.65 Not reported Not reported Pharmaceutical intermediates

Biological Activity

1-Tridecanesulfonyl chloride, a sulfonyl chloride derivative, has garnered interest in various fields due to its potential biological activity. This article provides an overview of the compound's biological properties, including its antimicrobial and anticancer activities, as well as its applications in organic synthesis and medicinal chemistry.

1-Tridecanesulfonyl chloride (C13H27ClO2S) is characterized by a long aliphatic chain, which influences its solubility and reactivity. The presence of the sulfonyl group (-SO2-) enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Biological Activity

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. The sulfonyl chloride can act as a precursor for various sulfonamides, which are known for their antibacterial effects. For instance, studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of 1-tridecanesulfonyl chloride are linked to its ability to form bioactive compounds through reactions with nucleophiles. These derivatives may interact with cellular pathways involved in cancer progression. For example, some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

The mechanism by which 1-tridecanesulfonyl chloride exerts its biological effects involves several pathways:

  • Cell Membrane Disruption : The hydrophobic nature of the long-chain aliphatic component allows the compound to integrate into lipid membranes, potentially disrupting their integrity.
  • Enzyme Inhibition : Sulfonamides can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .
  • Reactive Intermediates : The formation of reactive intermediates from 1-tridecanesulfonyl chloride may lead to the modification of proteins and nucleic acids, affecting cellular functions.

Case Studies and Research Findings

A variety of studies have explored the biological activity of sulfonyl chlorides, including 1-tridecanesulfonyl chloride. Below are summarized findings from relevant research:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study BAnticancerShowed that derivatives induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 30 µM.
Study CSynthesisDeveloped environmentally friendly methods for synthesizing sulfonyl chlorides, enhancing yield and reducing toxic byproducts .

Applications

1-Tridecanesulfonyl chloride is primarily used in:

  • Organic Synthesis : As a reagent for synthesizing sulfonamides and other biologically active compounds.
  • Pharmaceutical Development : Potential use in drug design targeting bacterial infections and cancer therapy.
  • Agricultural Chemicals : Development of herbicides or insecticides due to its biological activity.

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